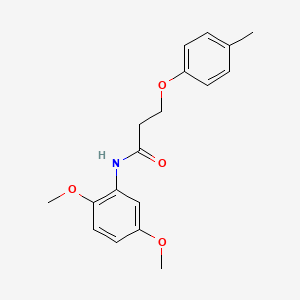
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, also known as DCBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. In bacteria, this compound has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the dose used. In bacteria, this compound has been shown to inhibit cell growth and induce cell death. In fungi, this compound has been shown to inhibit spore germination and hyphal growth. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad spectrum of activity against various organisms. However, this compound also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, including the development of new synthetic methods for this compound and its derivatives, the evaluation of this compound as a potential drug candidate for various diseases, and the investigation of the environmental impact of this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in various applications.
In conclusion, this compound is a chemical compound with a wide range of potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for use in various applications.
Métodos De Síntesis
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through a multistep reaction process, starting with the reaction of 2,6-dichlorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a dehydrating agent. The resulting intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRACLRYMCZOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

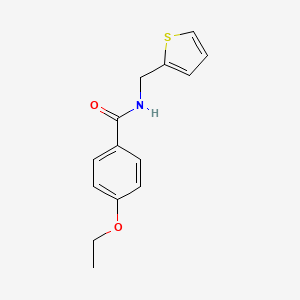
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
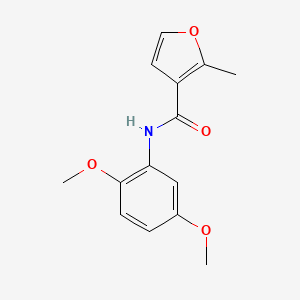
![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
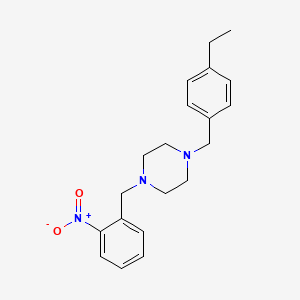
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
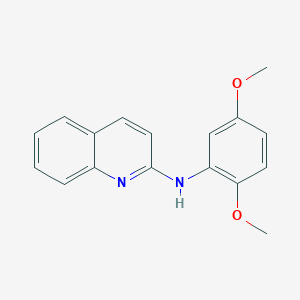
![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
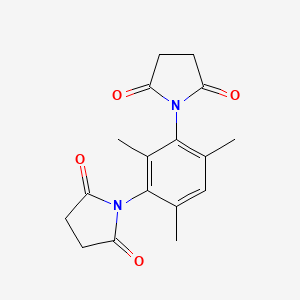
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
